![molecular formula C10H16ClNO B1527141 Chlorhydrate de 4-azatricyclo[4.3.1.1~3,8~]undecan-5-one CAS No. 24740-32-7](/img/structure/B1527141.png)
Chlorhydrate de 4-azatricyclo[4.3.1.1~3,8~]undecan-5-one
Vue d'ensemble
Description
4-Azatricyclo[4.3.1.1~3,8~]undecan-5-one hydrochloride is a chemical compound with the empirical formula C10H15NO . It is formed during the Beckman rearrangement of adamantanone oxime .
Synthesis Analysis
The synthesis of 4-Azatricyclo[4.3.1.1~3,8~]undecan-5-one hydrochloride involves the Beckman rearrangement of adamantanone oxime .Molecular Structure Analysis
The molecular weight of 4-Azatricyclo[4.3.1.1~3,8~]undecan-5-one hydrochloride is 165.23 . The SMILES string representation is O=C1N[C@H]2C[C@@H]3CC@HC[C@H]1C3 . The InChI key is OKDJIRNQPPBDKJ-SPJNRGJMSA-N .Physical And Chemical Properties Analysis
The compound has a melting point of 316-318 °C (lit.) . It is soluble in chloroform at a concentration of 2.5%, forming a clear, colorless solution .Applications De Recherche Scientifique
Transposition de Beckman de l'oxime d'adamantanone
La 4-azatricyclo[4.3.1.1~3,8~]undecan-5-one se forme lors de la transposition de Beckman de l'oxime d'adamantanone . Cette réaction est une méthode utile en chimie organique pour convertir les oximes en amides.
Études de structure cristalline
La structure cristalline de la 4-azatricyclo[4.3.1.1]undecan-5-one (homoazaadamantanone) a été étudiée . De telles études sont cruciales pour comprendre les propriétés physiques et chimiques du composé.
Synthèse de dérivés
Des recherches ont été menées sur la synthèse, les propriétés physiques et chimiques et l'activité biologique des dérivés de la 4-azatricyclo[4.3.1.1~3,8~]undecane . Ces dérivés pourraient avoir des applications potentielles dans divers domaines, notamment la médecine et la science des matériaux.
Interaction avec les hydrazides d'acides
Le composé a été étudié pour son interaction avec les hydrazides d'acides . La compréhension de ces interactions peut conduire au développement de nouvelles méthodes de synthèse et potentiellement de nouveaux composés.
Activité biologique potentielle
Bien que les activités biologiques spécifiques du chlorhydrate de 4-azatricyclo[4.3.1.1~3,8~]undecan-5-one ne soient pas mentionnées dans les sources, les dérivés du composé ont été étudiés pour leur activité biologique . Cela suggère que le composé lui-même peut également présenter une activité biologique, qui pourrait être explorée dans des recherches futures.
Synthèse multi-étapes
Le composé a été impliqué dans des réactions de synthèse multi-étapes . De telles réactions sont souvent utilisées dans la production de composés organiques complexes, ce qui suggère des applications potentielles en chimie industrielle.
Mécanisme D'action
ATU-HCl is a highly lipophilic compound that is capable of binding to various cellular targets. It has been shown to bind to the cytoplasmic membrane of cells, where it can interact with various enzymes and receptors. This binding can lead to a variety of effects, including the inhibition of enzyme activity, the activation of receptor signaling pathways, and the modulation of cell-signaling pathways.
Biochemical and Physiological Effects
ATU-HCl has been shown to have a variety of biochemical and physiological effects. In animal models, it has been shown to have an anti-inflammatory effect, as well as an antinociceptive effect. Additionally, it has been shown to have an inhibitory effect on the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. It has also been shown to have a protective effect against oxidative stress and to modulate the expression of various genes.
Avantages Et Limitations Des Expériences En Laboratoire
ATU-HCl has a number of advantages for use in laboratory experiments. It is a highly lipophilic compound, which makes it ideal for binding to various cellular targets. Additionally, it is relatively easy to synthesize and is relatively inexpensive. However, there are some limitations to its use in laboratory experiments. It has a relatively high melting point, which can make it difficult to handle, and it has a relatively short half-life, which can make it difficult to maintain consistent concentrations.
Orientations Futures
The potential applications of ATU-HCl in scientific research are vast and varied. In the future, it could be used to further study the biochemical and physiological effects of various compounds, as well as to study the structure-activity relationships of various compounds. Additionally, it could be used in the study of drug metabolism and drug-drug interactions. It could also be used to further study the effects of oxidative stress, as well as to study the effects of various gene expression pathways. Finally, it could be used in the development of novel therapeutic agents for the treatment of various diseases.
Safety and Hazards
Propriétés
IUPAC Name |
4-azatricyclo[4.3.1.13,8]undecan-5-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO.ClH/c12-10-8-2-6-1-7(3-8)5-9(4-6)11-10;/h6-9H,1-5H2,(H,11,12);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRSLGFXRCLSLBK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)NC3=O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



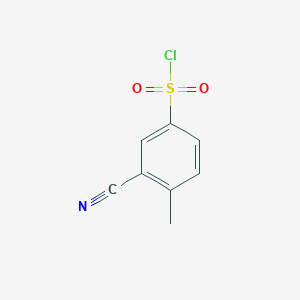


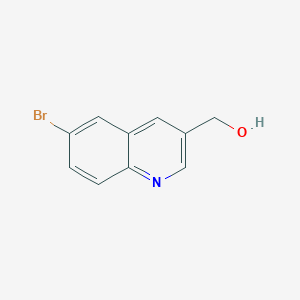

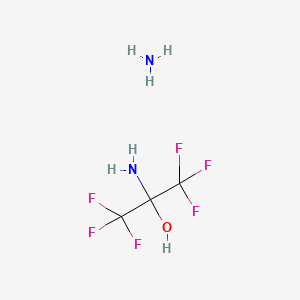
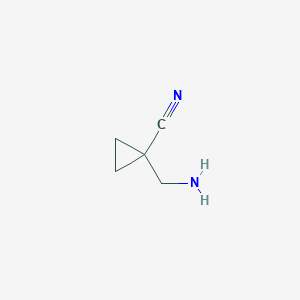
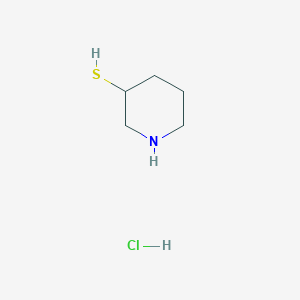


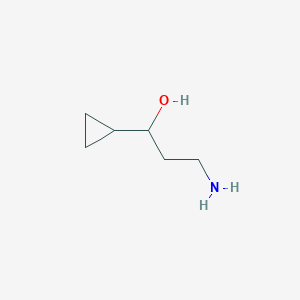
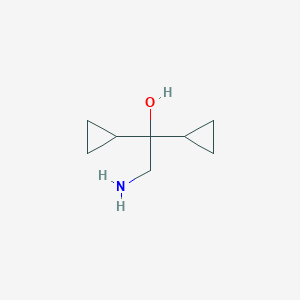

![(3AR,7AR)-Octahydro-3H-pyrrolo[3,4-C]pyridin-3-one](/img/structure/B1527081.png)